Diisopropyl thiomalate
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Overview
Description
Diisopropyl thiomalate is an organic compound that belongs to the class of thiomalates. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. This compound is characterized by the presence of isopropyl groups and a thiomalate moiety, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropyl thiomalate can be synthesized through the esterification of thiomalic acid with isopropyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a specific temperature to ensure the completion of the reaction. The product is then purified through distillation or recrystallization to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The raw materials, thiomalic acid and isopropyl alcohol, are mixed in large reactors with the acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and efficiency. The final product is then subjected to purification processes to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl thiomalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound into thiols or other reduced forms.
Substitution: The isopropyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions, often in anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Compounds with substituted functional groups replacing the isopropyl groups
Scientific Research Applications
Diisopropyl thiomalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of diisopropyl thiomalate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact pathways and targets depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Similar Compounds
- Diisopropyl malonate
- Diisopropyl ether
- Diisopropyl fluorophosphate
Uniqueness
Diisopropyl thiomalate is unique due to its thiomalate moiety, which imparts distinct chemical properties compared to other diisopropyl compounds. This uniqueness makes it valuable in specific applications where its reactivity and functionality are advantageous .
Properties
CAS No. |
63979-80-6 |
---|---|
Molecular Formula |
C10H18O4S |
Molecular Weight |
234.31 g/mol |
IUPAC Name |
dipropan-2-yl 2-sulfanylbutanedioate |
InChI |
InChI=1S/C10H18O4S/c1-6(2)13-9(11)5-8(15)10(12)14-7(3)4/h6-8,15H,5H2,1-4H3 |
InChI Key |
SBVKAWKHZQJWKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(C(=O)OC(C)C)S |
Origin of Product |
United States |
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